molecular formula C11H8N2 B11917672 2H-Cyclopenta[B]quinoxaline CAS No. 774-68-5

2H-Cyclopenta[B]quinoxaline

Cat. No.: B11917672
CAS No.: 774-68-5
M. Wt: 168.19 g/mol
InChI Key: LASJUROBSVVXIQ-UHFFFAOYSA-N
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Description

2H-Cyclopenta[B]quinoxaline is a heterocyclic aromatic compound that consists of a quinoxaline ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Cyclopenta[B]quinoxaline can be achieved through various methods. One notable method involves the visible-light-induced radical cascade cyclization of oxime esters and aryl isonitriles. This process integrates the in situ-formed nitrile radical followed by cascade radical isonitrile/nitrile insertion-cyclization

Industrial Production Methods: Industrial production of this compound typically involves the use of eco-friendly and cost-effective methods. For instance, the use of recyclable catalysts under solvent-free conditions has been reported to be highly efficient . These methods not only reduce the environmental impact but also enhance the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2H-Cyclopenta[B]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions can produce dihydroquinoxalines.

Scientific Research Applications

2H-Cyclopenta[B]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Cyclopenta[B]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell proliferation and survival . The compound’s antioxidant properties also play a role in its biological activity, as it can scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

    Quinoxaline: A benzopyrazine system with similar biological activities.

    Cyclopenta[B]quinoline: Another fused heterocyclic compound with comparable structural features.

    Phenanthroline: Known for its coordination chemistry and biological applications.

Uniqueness: 2H-Cyclopenta[B]quinoxaline stands out due to its unique fusion of a quinoxaline ring with a cyclopentane ring, which imparts distinct physicochemical properties and enhances its biological activity. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

CAS No.

774-68-5

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

2H-cyclopenta[b]quinoxaline

InChI

InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-2,4-7H,3H2

InChI Key

LASJUROBSVVXIQ-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(=C1)N=C3C=CC=CC3=N2

Origin of Product

United States

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